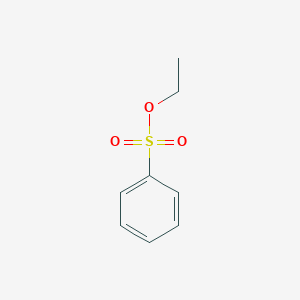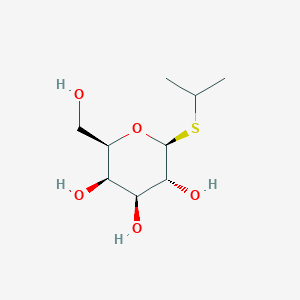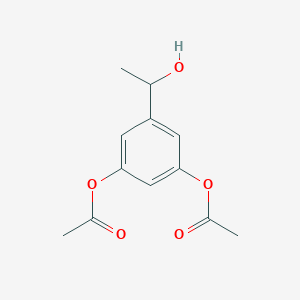
Suronacrine
Übersicht
Beschreibung
- Suronacrine, also known as 9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate (HP128), is a chemical compound.
- It belongs to the acridine class of molecules and has been studied for its pharmacological effects.
Vorbereitungsmethoden
- Synthetic routes for suronacrine involve chemical transformations to create the desired structure.
- Unfortunately, specific synthetic methods for this compound are not widely documented in the literature.
- Industrial production methods may vary, but they likely involve modifications of existing acridine derivatives.
Analyse Chemischer Reaktionen
- Suronacrin kann verschiedene Reaktionen eingehen:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.
Substitution: Substituenten am Benzolring können ersetzt werden.
- Häufige Reagenzien und Bedingungen hängen von der jeweiligen Reaktion ab, aber typische Reagenzien umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Säure-/Basenkatalysatoren.
- Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, wären Derivate von Suronacrin mit veränderten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
- Suronacrin wurde in verschiedenen Bereichen untersucht:
Chemie: Als Modellverbindung für die Untersuchung von Acridinderivaten.
Biologie: Untersuchung seiner Auswirkungen auf zelluläre Prozesse.
Medizin: Potenzielle Anwendungen in der Neuropharmakologie oder bei neuromuskulären Erkrankungen.
Industrie: Eingeschränkte Informationen, aber es kann industrielle Anwendungen haben.
Wirkmechanismus
- Der genaue Mechanismus, über den Suronacrin seine Wirkungen ausübt, ist unklar.
- Es interagiert wahrscheinlich mit spezifischen molekularen Zielen oder Signalwegen, möglicherweise im Zusammenhang mit der neuromuskulären Übertragung oder cholinergen Systemen.
Wirkmechanismus
- The exact mechanism by which suronacrine exerts its effects remains unclear.
- It likely interacts with specific molecular targets or pathways, possibly related to neuromuscular transmission or cholinergic systems.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Suronacrin liegt in seinem Benzylaminosubstitutionsmuster.
- Ähnliche Verbindungen umfassen Tacrin (9-Amino-1,2,3,4-tetrahydroacridin) und Velnacrin (HP029, 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-Maleat), die den Acridinkern gemeinsam haben, sich aber in ihren Substituenten unterscheiden.
- Tacrin und Velnacrin wirken in erster Linie als Anticholinesterase-Mittel, während die Wirkungen von Suronacrin komplexer sind .
Eigenschaften
CAS-Nummer |
104675-35-6 |
|---|---|
Molekularformel |
C20H20N2O |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C20H20N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10,18,23H,6,11-13H2,(H,21,22) |
InChI-Schlüssel |
HERUZAOANPGYSY-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O |
Kanonische SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O |
Synonyme |
9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate HP 128 HP-128 HP128 suronacrine suronacrine maleate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
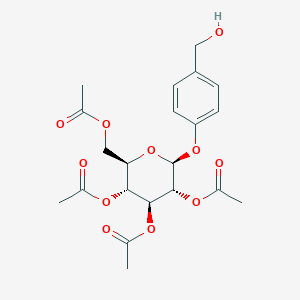
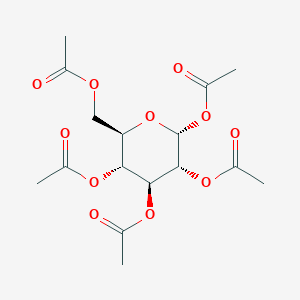


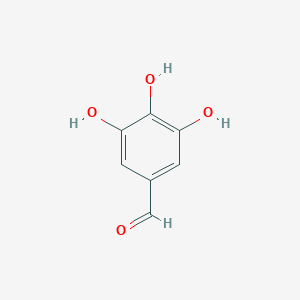

![(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B28281.png)
![(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B28282.png)

